Sitosterols

Descripción

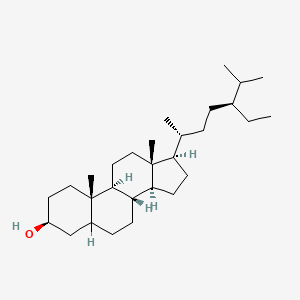

Structure

3D Structure

Propiedades

Número CAS |

12002-39-0 |

|---|---|

Fórmula molecular |

C29H52O |

Peso molecular |

416.7 g/mol |

Nombre IUPAC |

(3S,8R,9S,10S,13R,14S,17R)-17-[(2R,5S)-5-ethyl-6-methylheptan-2-yl]-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-3-ol |

InChI |

InChI=1S/C29H52O/c1-7-21(19(2)3)9-8-20(4)25-12-13-26-24-11-10-22-18-23(30)14-16-28(22,5)27(24)15-17-29(25,26)6/h19-27,30H,7-18H2,1-6H3/t20-,21+,22?,23+,24+,25-,26+,27+,28+,29-/m1/s1 |

Clave InChI |

LGJMUZUPVCAVPU-ANOYILKDSA-N |

SMILES |

CCC(CCC(C)C1CCC2C1(CCC3C2CCC4C3(CCC(C4)O)C)C)C(C)C |

SMILES isomérico |

CC[C@@H](CC[C@@H](C)[C@H]1CC[C@@H]2[C@@]1(CC[C@H]3[C@H]2CCC4[C@@]3(CC[C@@H](C4)O)C)C)C(C)C |

SMILES canónico |

CCC(CCC(C)C1CCC2C1(CCC3C2CCC4C3(CCC(C4)O)C)C)C(C)C |

Sinónimos |

24-ethyl-5-cholesten-3 beta-ol cytellin |

Origen del producto |

United States |

Foundational & Exploratory

The Sitosterol Biosynthesis Pathway in Plants: A Technical Guide for Researchers and Drug Development Professionals

An In-depth Exploration of the Core Biochemical Route to a Key Phytosterol

This technical guide provides a comprehensive overview of the sitosterol biosynthesis pathway in plants, tailored for researchers, scientists, and drug development professionals. Sitosterol, a major phytosterol, plays a crucial role in plant membrane structure and function and serves as a precursor to bioactive steroids. Understanding its intricate biosynthetic network is paramount for applications in agriculture, human health, and pharmacology. This document details the enzymatic steps, regulatory networks, and analytical methodologies essential for studying this vital pathway.

The Core Biosynthetic Pathway: From Acetyl-CoA to Sitosterol

The biosynthesis of sitosterol is a multi-step process that can be broadly divided into three main stages: the mevalonate (MVA) pathway, the post-squalene cyclization, and the subsequent modifications of the sterol core. While plants primarily utilize the cycloartenol pathway, a minor lanosterol-mediated pathway also exists.[1][2][3][4]

Stage 1: The Mevalonate (MVA) Pathway - Building the Isoprenoid Precursors

The journey to sitosterol begins in the cytoplasm with the MVA pathway, which synthesizes the five-carbon isoprenoid precursors, isopentenyl pyrophosphate (IPP) and its isomer dimethylallyl pyrophosphate (DMAPP).[5]

Stage 2: Squalene Synthesis and Cyclization

IPP and DMAPP are condensed to form the 30-carbon linear hydrocarbon, squalene. This is then epoxidized to 2,3-oxidosqualene, the crucial branch point for sterol synthesis. In the primary pathway in plants, 2,3-oxidosqualene is cyclized by Cycloartenol Synthase (CAS) to form the first cyclic sterol precursor, cycloartenol.[1][5][6][7] A less prominent pathway involves the cyclization of 2,3-oxidosqualene to lanosterol by Lanosterol Synthase (LAS) .[1][2]

Stage 3: Post-Cycloartenol Modifications - Tailoring the Sterol Core and Side Chain

Cycloartenol undergoes a series of enzymatic modifications, including demethylations, isomerizations, reductions, and alkylations, to ultimately yield sitosterol. This complex series of reactions is what distinguishes plant sterols from their fungal and animal counterparts. Key enzymatic steps include:

-

Opening of the Cyclopropane Ring: The cyclopropane ring of cycloartenol is opened by Cyclopropylsterol Isomerase (CPI) .

-

Demethylation: Methyl groups at the C4 and C14 positions are removed by a series of enzymes, including sterol C4-methyl oxidases (SMO), 3β-hydroxysteroid dehydrogenase (3β-HSD), and sterol C14-demethylase (CYP51).[1]

-

Alkylation at C24: The characteristic ethyl group at the C24 position of sitosterol is introduced through two sequential methylation reactions catalyzed by Sterol C24-Methyltransferase 1 (SMT1) and Sterol C24-Methyltransferase 2 (SMT2) .[1][8][9] SMT1 adds the first methyl group, and SMT2 adds the second, creating the ethyl group.[1]

-

Reductions and Desaturations: A series of reductases and desaturases modify the sterol nucleus and side chain. A key final step in the formation of stigmasterol from β-sitosterol is catalyzed by Sterol C22-Desaturase (CYP710A) .[1]

Below is a DOT language script that visualizes the core sitosterol biosynthesis pathway.

Caption: The core sitosterol biosynthesis pathway in plants.

Quantitative Data on the Sitosterol Biosynthesis Pathway

Quantitative understanding of the sitosterol pathway is crucial for metabolic engineering and drug development. This section summarizes available data on enzyme kinetics and phytosterol content in various plant tissues.

Enzyme Kinetic Properties

| Enzyme | Organism | Substrate | Km (µM) | Vmax (pmol/min/mg protein) | Reference(s) |

| Sterol C24-Methyltransferase 1 (SMT1) | Arabidopsis thaliana | Cycloartenol | 42 | 5.2 | |

| Sterol C24-Methyltransferase 1 (SMT1) | Glycine max (Soybean) | Cycloartenol | - | - | [10] |

Note: Comprehensive kinetic data for many enzymes in the sitosterol pathway, such as Cycloartenol Synthase and Sterol C22-Desaturase, are not widely reported in the literature.

Phytosterol Content in Plant Tissues

The abundance of sitosterol and related phytosterols varies significantly among different plant species and tissues, reflecting their diverse physiological roles.

| Plant Species | Tissue/Oil | β-Sitosterol (mg/100g) | Campesterol (mg/100g) | Stigmasterol (mg/100g) | Reference(s) |

| Arabidopsis thaliana | Rosette Leaves | 122.3 (µg/g fw) | 22.4 (µg/g fw) | 10.3 (µg/g fw) | [11] |

| Arabidopsis thaliana | Seedlings | Major component | Minor component | Minor component | [12] |

| Corn Oil | Oil | 686-952 | - | - | [13] |

| Soybean Oil | Oil | 221-328 | - | - | [13] |

| Olive Oil | Oil | 144-193 | - | - | [13] |

| Wheat Germ | - | - | - | - | [14] |

| Cotton Seed Oil | Oil | - | - | - | [14] |

fw = fresh weight

Regulation of the Sitosterol Biosynthesis Pathway

The biosynthesis of sitosterol is tightly regulated at multiple levels to meet the plant's developmental and environmental needs. This regulation involves transcriptional control by various signaling pathways.

Hormonal Regulation

Phytohormones such as auxins , brassinosteroids (BRs) , and jasmonic acid (JA) play significant roles in modulating the expression of genes in the sterol biosynthetic pathway.[4][15][16][17] For instance, auxin has been shown to influence the expression of genes involved in sterol biosynthesis, thereby affecting root development.[11] BRs, which are derived from campesterol, can feedback-regulate their own biosynthesis.

Regulation by Light

Light is a critical environmental cue that influences various aspects of plant development, including sterol biosynthesis. Light signaling, mediated by photoreceptors like phytochromes and cryptochromes, can impact the expression of key biosynthetic genes.

Transcriptional Regulation by Transcription Factors

Several families of transcription factors have been identified as key regulators of the sitosterol pathway. These include:

-

WRKY transcription factors: WRKY1 has been shown to positively regulate the expression of several genes in the sterol pathway.[18]

-

MYC transcription factors: MYC2, a key component of the jasmonic acid signaling pathway, is involved in regulating the expression of genes related to secondary metabolism, including sterols.[14][19][20][21]

-

ERF (Ethylene Response Factor) transcription factors: ERFs are also implicated in the regulation of sterol biosynthesis.

The interplay of these signaling molecules and transcription factors creates a complex regulatory network that fine-tunes the production of sitosterol and other phytosterols in response to internal and external cues.

The following DOT script illustrates a simplified model of the signaling pathways regulating sitosterol biosynthesis.

Caption: Simplified signaling pathways regulating sitosterol biosynthesis.

Experimental Protocols

Accurate quantification and characterization of sitosterol and its precursors are essential for research and quality control. This section provides detailed methodologies for the analysis of plant sterols using Gas Chromatography-Mass Spectrometry (GC-MS) and High-Performance Liquid Chromatography (HPLC), as well as a protocol for a key enzyme assay.

Gas Chromatography-Mass Spectrometry (GC-MS) for Phytosterol Analysis

GC-MS is a powerful technique for the separation, identification, and quantification of a wide range of phytosterols.[6][9][13][22][23][24][25]

I. Sample Preparation (Saponification and Extraction)

-

Weighing: Accurately weigh approximately 100-500 mg of lyophilized and ground plant tissue into a screw-capped glass tube.

-

Internal Standard: Add a known amount of an internal standard (e.g., 5α-cholestane or epicoprostanol) to each sample for quantification.

-

Saponification: Add 5 mL of 2 M ethanolic potassium hydroxide (KOH). Cap the tubes tightly and incubate at 80°C for 1 hour with occasional vortexing to hydrolyze sterol esters.

-

Extraction: After cooling to room temperature, add 5 mL of n-hexane and 2 mL of water. Vortex vigorously for 1 minute.

-

Phase Separation: Centrifuge at 2000 x g for 5 minutes to separate the phases.

-

Collection: Carefully transfer the upper hexane layer containing the unsaponifiable lipids (including free sterols) to a new glass tube.

-

Repeat Extraction: Repeat the extraction of the aqueous phase with another 5 mL of n-hexane and combine the hexane fractions.

-

Drying: Evaporate the combined hexane extracts to dryness under a gentle stream of nitrogen gas.

II. Derivatization

-

Reagent Preparation: Prepare a derivatization reagent by mixing N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS) and pyridine in a 2:1 (v/v) ratio.

-

Reaction: Add 100 µL of the derivatization reagent to the dried lipid extract.

-

Incubation: Cap the tube tightly and incubate at 60°C for 30 minutes to convert the sterols to their trimethylsilyl (TMS) ethers.

-

Drying: Evaporate the derivatization reagent to dryness under a stream of nitrogen.

-

Resuspension: Re-dissolve the derivatized sterols in 100 µL of n-hexane for GC-MS analysis.

III. GC-MS Analysis

-

Gas Chromatograph: Agilent 7890B GC system or equivalent.

-

Column: HP-5ms (30 m x 0.25 mm i.d., 0.25 µm film thickness) or equivalent.

-

Carrier Gas: Helium at a constant flow rate of 1 mL/min.

-

Injection Volume: 1 µL in splitless mode.

-

Injector Temperature: 280°C.

-

Oven Temperature Program:

-

Initial temperature: 180°C, hold for 1 min.

-

Ramp to 280°C at 10°C/min, hold for 15 min.

-

Ramp to 300°C at 5°C/min, hold for 5 min.

-

-

Mass Spectrometer: Agilent 5977A MSD or equivalent.

-

Ionization Mode: Electron Ionization (EI) at 70 eV.

-

Scan Range: m/z 50-600.

-

Data Analysis: Identify sterols based on their retention times and mass spectra compared to authentic standards and library data (e.g., NIST). Quantify using the peak area ratio of the analyte to the internal standard.

The following DOT script outlines the experimental workflow for GC-MS analysis.

Caption: Experimental workflow for GC-MS analysis of plant sterols.

High-Performance Liquid Chromatography (HPLC) for Phytosterol Quantification

HPLC offers an alternative method for the quantification of major phytosterols, often with simpler sample preparation.[2][5][14][23][26][27][28][29][30][31]

I. Sample Preparation

-

Extraction: Extract total lipids from approximately 500 mg of ground plant tissue using a modified Bligh-Dyer method (chloroform:methanol:water, 1:2:0.8, v/v/v).

-

Saponification (Optional but Recommended): Saponify the lipid extract as described in the GC-MS protocol to analyze total free sterols.

-

Drying and Resuspension: Evaporate the solvent and re-dissolve the lipid extract in the mobile phase.

-

Filtration: Filter the sample through a 0.45 µm syringe filter before injection.

II. HPLC Analysis

-

HPLC System: Agilent 1260 Infinity II LC System or equivalent with a UV or Charged Aerosol Detector (CAD).

-

Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).

-

Mobile Phase: Isocratic elution with a mixture of acetonitrile and methanol (e.g., 85:15, v/v).

-

Flow Rate: 1.0 mL/min.

-

Column Temperature: 30°C.

-

Injection Volume: 20 µL.

-

Detection:

-

UV: 205 nm.

-

CAD: Nebulizer temperature 35°C, evaporator temperature 50°C.

-

-

Data Analysis: Quantify phytosterols by comparing peak areas to a calibration curve generated with authentic standards.

In Vitro Enzyme Assay for Sterol C24-Methyltransferase 1 (SMT1)

This protocol describes a method for assaying the activity of SMT1, a key enzyme in the sitosterol pathway.

I. Enzyme Preparation

-

Expression: Express the recombinant SMT1 enzyme in a suitable host system (e.g., E. coli or yeast).

-

Cell Lysis: Harvest the cells and lyse them by sonication in a suitable buffer (e.g., 50 mM Tris-HCl, pH 7.5, containing 1 mM DTT and 10% glycerol).

-

Centrifugation: Centrifuge the lysate at 10,000 x g for 15 minutes to remove cell debris. The supernatant contains the crude enzyme extract.

II. Enzyme Assay

-

Reaction Mixture: Prepare a reaction mixture containing:

-

100 mM Tris-HCl buffer, pH 7.5

-

10 µM Cycloartenol (substrate)

-

50 µM S-adenosyl-L-methionine (SAM) (co-substrate)

-

Crude enzyme extract (approximately 100 µg of protein)

-

-

Initiation: Start the reaction by adding the enzyme extract.

-

Incubation: Incubate the reaction mixture at 30°C for 1 hour.

-

Termination: Stop the reaction by adding 1 mL of 10% KOH in methanol and heat at 80°C for 30 minutes.

-

Extraction: Extract the sterols with n-hexane as described in the GC-MS protocol.

-

Analysis: Analyze the products by GC-MS to quantify the formation of 24-methylene cycloartenol.

Conclusion

The sitosterol biosynthesis pathway is a complex and highly regulated metabolic network essential for plant life. This guide has provided a detailed overview of the core pathway, quantitative data, regulatory mechanisms, and key experimental protocols. A thorough understanding of this pathway is not only fundamental to plant biology but also holds immense potential for the development of novel strategies in crop improvement, nutraceuticals, and pharmaceuticals. Further research is needed to fully elucidate the kinetic properties of all enzymes and the intricate details of the signaling cascades that govern this vital biosynthetic route.

References

- 1. Frontiers | The Multifaceted Roles of MYC2 in Plants: Toward Transcriptional Reprogramming and Stress Tolerance by Jasmonate Signaling [frontiersin.org]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. pnas.org [pnas.org]

- 5. Bot Verification [rasayanjournal.co.in]

- 6. Analytical Strategies to Analyze the Oxidation Products of Phytosterols, and Formulation-Based Approaches to Reduce Their Generation - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Plant Oxidosqualene Metabolism: Cycloartenol Synthase–Dependent Sterol Biosynthesis in Nicotiana benthamiana - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Auxin Signaling - PMC [pmc.ncbi.nlm.nih.gov]

- 9. aocs.org [aocs.org]

- 10. ttu-ir.tdl.org [ttu-ir.tdl.org]

- 11. researchgate.net [researchgate.net]

- 12. Sterols in plant biology – Advances in studying membrane dynamics - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Quantitative Analysis of Sterols and Oxysterols in Foods by Gas Chromatography Coupled with Mass Spectrometry | MDPI [mdpi.com]

- 14. researchgate.net [researchgate.net]

- 15. researchgate.net [researchgate.net]

- 16. mdpi.com [mdpi.com]

- 17. Biosynthetic Pathways of Hormones in Plants - PMC [pmc.ncbi.nlm.nih.gov]

- 18. youtube.com [youtube.com]

- 19. The Role of MYC2 Transcription Factors in Plant Secondary Metabolism and Stress Response Mechanisms - PMC [pmc.ncbi.nlm.nih.gov]

- 20. The Multifaceted Roles of MYC2 in Plants: Toward Transcriptional Reprogramming and Stress Tolerance by Jasmonate Signaling - PMC [pmc.ncbi.nlm.nih.gov]

- 21. researchgate.net [researchgate.net]

- 22. GC/EI-MS method for the determination of phytosterols in vegetable oils - PMC [pmc.ncbi.nlm.nih.gov]

- 23. documents.thermofisher.com [documents.thermofisher.com]

- 24. researchgate.net [researchgate.net]

- 25. researchgate.net [researchgate.net]

- 26. researchgate.net [researchgate.net]

- 27. researchgate.net [researchgate.net]

- 28. Jasmonic Acid Signaling Pathway in Plants - PMC [pmc.ncbi.nlm.nih.gov]

- 29. mdpi.com [mdpi.com]

- 30. cabidigitallibrary.org [cabidigitallibrary.org]

- 31. researchgate.net [researchgate.net]

The Discovery and Enduring Scientific Journey of Sitosterols: An In-depth Technical Guide

For decades, sitosterols, a group of naturally occurring plant compounds, have been a subject of intense scientific scrutiny. From their initial discovery and isolation to the elucidation of their cholesterol-lowering properties and complex roles in cellular signaling, the story of this compound is a compelling narrative of evolving analytical techniques and a deepening understanding of their therapeutic potential. This technical guide provides a comprehensive overview of the discovery and history of this compound, detailing seminal experimental protocols, summarizing key quantitative data, and visualizing their intricate signaling pathways for researchers, scientists, and drug development professionals.

Early Discovery and Isolation: From Crude Extracts to Purified Crystals

The journey of sitosterol discovery began in the early 20th century, with chemists isolating these "phytosterols" or plant sterols from various plant sources. Early methods were laborious and relied on classical chemical techniques.

Historical Isolation Protocols

The initial isolation of this compound was a multi-step process involving extraction, saponification, and crystallization. A typical early protocol would involve the following steps:

Experimental Protocol: Early 20th Century Sitosterol Isolation from Tall Oil

-

Saponification of Tall Oil Pitch: Tall oil pitch, a byproduct of the Kraft process of wood pulp production, was a common starting material. The pitch was saponified by heating it with an alkali solution, such as sodium hydroxide or potassium hydroxide, in a solvent like ethanol. This process would break down the fatty acid esters, leaving the unsaponifiable materials, including this compound.

-

Extraction of Unsaponifiables: The saponified mixture was then extracted with a non-polar solvent, such as diethyl ether or petroleum ether. The this compound and other unsaponifiable compounds would dissolve in the organic solvent, separating them from the water-soluble soaps.

-

Solvent Removal: The organic solvent was then distilled off, leaving a crude mixture of unsaponifiable materials.

-

Crystallization: The crude extract was then dissolved in a minimal amount of a hot solvent, such as acetone or ethanol. Upon cooling, the this compound, being less soluble at lower temperatures, would crystallize out of the solution.

-

Recrystallization: To achieve higher purity, the collected crystals were subjected to one or more rounds of recrystallization from a suitable solvent. This process of dissolving and re-crystallizing helped to remove impurities that were co-precipitated with the this compound.

Evolution of Analytical Techniques

The characterization of isolated this compound evolved significantly over time. Early researchers relied on melting point determination and elemental analysis. The advent of spectroscopic techniques in the mid-20th century revolutionized the structural elucidation of these molecules.

-

Infrared (IR) Spectroscopy: Provided information about the functional groups present in the molecule, such as the hydroxyl (-OH) group and the carbon-carbon double bond in the sterol ring.

-

Mass Spectrometry (MS): Allowed for the determination of the molecular weight and fragmentation pattern, providing crucial clues about the structure.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): Became the cornerstone for the definitive structural elucidation of this compound, providing detailed information about the carbon-hydrogen framework of the molecule.

The Dawn of a Therapeutic Application: Unraveling the Cholesterol-Lowering Effect

The 1950s marked a pivotal moment in sitosterol research with the discovery of their ability to lower blood cholesterol levels. This finding laid the groundwork for their development as nutraceuticals and therapeutic agents.

Seminal Clinical Studies of the 1950s

Several key clinical trials in the 1950s provided the initial evidence for the hypocholesterolemic effects of this compound. One of the most influential was the work of O.J. Pollak.

Experimental Protocol: Pollak's 1953 Study on the Reduction of Blood Cholesterol in Man

-

Study Design: A clinical intervention study.

-

Participants: Human subjects with hypercholesterolemia.

-

Intervention: Administration of a sitosterol preparation. While the exact formulation is not always detailed in modern terms, it was a suspension of "beta-sitosterol" derived from tall oil.[1] The daily dosage was typically in the range of grams per day.

-

Duration: The studies were often conducted over several weeks to months.

-

Outcome Measures: The primary outcome was the change in total blood cholesterol levels.

-

Method of Cholesterol Measurement: In the 1950s, cholesterol was typically measured using colorimetric methods, such as the Liebermann-Burchard reaction. This involved reacting a chloroform extract of serum with acetic anhydride and sulfuric acid to produce a colored solution, the intensity of which was proportional to the cholesterol concentration and measured with a photometer.

-

Key Findings: Pollak's research demonstrated that the intake of sitosterol led to a significant reduction in blood cholesterol levels in hypercholesterolemic individuals.[2] He proposed that this compound prevent the absorption of cholesterol from the intestine.[2]

Quantitative Data from Early Cholesterol-Lowering Studies

The following table summarizes the quantitative findings from seminal studies in the 1950s investigating the effect of sitosterol on blood cholesterol levels.

| Study (Year) | Sitosterol Dosage | Duration | Number of Subjects | Mean Cholesterol Reduction (%) |

| Pollak (1953)[2] | Grams/day (tall oil derived) | Weeks to Months | Not specified in abstract | Significant reduction |

| Lees et al. (1977)[1] | 3 g/day (tall oil sterol) | Not specified | 46 (Type II hyperlipoproteinemia) | 12% (mean) |

Mechanism of Action: How this compound Inhibit Cholesterol Absorption

The primary mechanism by which this compound lower blood cholesterol is through the inhibition of cholesterol absorption in the intestine. This occurs through a competitive process within the intestinal lumen.

Dietary and biliary cholesterol are incorporated into mixed micelles, which are small aggregates of bile acids and phospholipids that facilitate the transport of lipids across the aqueous environment of the intestine to the surface of the enterocytes for absorption. Due to their structural similarity to cholesterol, this compound compete with cholesterol for incorporation into these micelles.[3][4] This competition reduces the amount of cholesterol that is solubilized in the micelles and available for absorption. The unabsorbed cholesterol is then excreted in the feces.

References

- 1. Plant sterols as cholesterol-lowering agents: clinical trials in patients with hypercholesterolemia and studies of sterol balance - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. ahajournals.org [ahajournals.org]

- 3. Some aspects of mechanism of inhibition of cholesterol absorption by beta-sitosterol - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Inhibition of cholesterol absorption in rats by plant sterols - PubMed [pubmed.ncbi.nlm.nih.gov]

The Core Mechanism of Sitosterol in Cholesterol Lowering: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the molecular and cellular mechanisms underlying the cholesterol-lowering effects of sitosterol. It is designed to be a valuable resource for researchers, scientists, and professionals involved in drug development and nutritional science. This document delves into the primary modes of action, supported by quantitative data from pertinent studies, detailed experimental protocols, and visual representations of the key pathways and workflows.

Executive Summary

Sitosterol, a prominent plant sterol, effectively reduces plasma cholesterol levels, primarily by inhibiting the intestinal absorption of dietary and biliary cholesterol. This action triggers a series of downstream effects in hepatic cholesterol homeostasis. The principal mechanisms involve:

-

Competitive Inhibition of Micellar Solubilization: Sitosterol, due to its structural similarity to cholesterol, competes for limited space within bile salt micelles in the intestinal lumen. This displacement reduces the amount of cholesterol available for absorption.

-

Modulation of Intestinal Sterol Transporters: The uptake and efflux of sterols in enterocytes are tightly regulated by a network of transporters. Sitosterol interacts with these transporters, further impeding cholesterol absorption. Key players include the Niemann-Pick C1-Like 1 (NPC1L1) protein, responsible for sterol uptake, and the ATP-binding cassette (ABC) transporters ABCG5 and ABCG8, which facilitate the efflux of sterols back into the intestinal lumen.

-

Impact on Hepatic Cholesterol Metabolism: Reduced cholesterol return to the liver from the intestine leads to a compensatory upregulation of hepatic LDL receptors, enhancing the clearance of LDL cholesterol from the circulation. Furthermore, sitosterol may influence the activity of enzymes involved in cholesterol and bile acid synthesis.

This guide will explore these mechanisms in detail, presenting the supporting scientific evidence in a structured and accessible format.

Quantitative Data on Sitosterol's Efficacy

The cholesterol-lowering efficacy of sitosterol has been demonstrated in numerous clinical trials and animal studies. The following tables summarize key quantitative findings.

Table 1: Summary of Human Clinical Trials on Sitosterol Supplementation

| Study Population | Sitosterol Dosage | Duration | Total Cholesterol (TC) Reduction | LDL Cholesterol (LDL-C) Reduction | Citation(s) |

| Individuals with elevated cholesterol | Not specified | Not specified | ~9–13% | ~15–20% | [[“]] |

| Patients with primary familial type II hyperlipoproteinemia | Not specified | 16 weeks | 12.5% | 19.5% | [2] |

| Hyperlipidemic men | Not specified (phytosterol-enriched food) | Not specified | ~9.3% | ~14.6% | [[“]] |

| Patients with dyslipidemia | 900 mg twice daily | 6 weeks | Significant (p ≤ 0.00007) | Significant (p ≤ 0.04) | [3] |

| Hypercholesterolemic patients | 2-9 g/day | Not specified | - | 10-15% | [4] |

| General recommendation | 1.5 to 2.4 g/day | Not specified | - | 7 to 10.5% | [5] |

Table 2: Summary of Animal Studies on Sitosterol Supplementation

| Animal Model | Sitosterol Dosage | Duration | Key Findings | Citation(s) |

| Rats | 25 mg (single dose with 25 mg cholesterol) | 24 hours | 57% inhibition of lymphatic cholesterol absorption | |

| Hamsters | 0.2% cholesterol diet + sitosterol | Not specified | Plasma TC reduction from 340.3 to 272.7 mg/dL; Triglyceride reduction from 208.8 to 151.0 mg/dL | [6] |

| Zebrafish (NAFLD model) | 500 mg/100 g diet | Not specified | Significant reduction in triglyceride and cholesterol accumulation | [6] |

Core Mechanisms of Action

Inhibition of Intestinal Cholesterol Absorption

The primary and most well-established mechanism of sitosterol's cholesterol-lowering effect is the inhibition of cholesterol absorption in the small intestine. This is a multi-faceted process involving both luminal and cellular events.

In the intestinal lumen, dietary and biliary cholesterol must be incorporated into mixed micelles, formed by bile salts and phospholipids, to be absorbed by enterocytes. Due to their structural resemblance, sitosterol competes with cholesterol for solubilization within these micelles.[7][8] This competition effectively reduces the concentration of cholesterol in the micellar phase, thereby decreasing the amount of cholesterol that can be taken up by the intestinal lining.[7] In vitro studies have shown that sitosterol can reduce the micellar solubility of cholesterol by approximately 50%.[9]

Caption: Competitive inhibition of cholesterol absorption in the intestinal lumen.

The uptake and efflux of sterols across the apical membrane of enterocytes are mediated by specific transport proteins.

-

Niemann-Pick C1-Like 1 (NPC1L1): This protein is crucial for the uptake of cholesterol and other sterols from the intestinal lumen into the enterocyte.[10][11] Sitosterol also utilizes NPC1L1 for its absorption.[10] However, the affinity of sitosterol for NPC1L1-mediated uptake is lower than that of cholesterol.[12] The presence of sitosterol can competitively inhibit the NPC1L1-mediated uptake of cholesterol.

-

ATP-Binding Cassette (ABC) Transporters G5 and G8 (ABCG5/ABCG8): These two half-transporters form a heterodimer that actively pumps plant sterols, and to a lesser extent cholesterol, from the enterocyte back into the intestinal lumen for excretion.[10][11] Sitosterol is a preferential substrate for ABCG5/G8, meaning it is more efficiently effluxed than cholesterol. This rapid efflux of absorbed sitosterol further contributes to a net reduction in sterol absorption.

Caption: Sterol transport pathways within an intestinal enterocyte.

Hepatic Cholesterol and Bile Acid Metabolism

The reduced intestinal absorption of cholesterol leads to a decrease in the amount of cholesterol delivered to the liver via chylomicron remnants. This alteration in hepatic cholesterol levels triggers compensatory mechanisms:

-

Upregulation of LDL Receptors: To maintain cholesterol homeostasis, the liver increases the expression of LDL receptors on the surface of hepatocytes. This leads to an enhanced clearance of LDL cholesterol from the bloodstream, a primary contributor to the overall cholesterol-lowering effect.[10]

-

Influence on Bile Acid Synthesis: Some studies suggest that sitosterol can influence the synthesis of bile acids from cholesterol. Sitosterol has been shown to competitively inhibit cholesterol 7α-hydroxylase (CYP7A1), the rate-limiting enzyme in the classic bile acid synthesis pathway. This effect may be more pronounced in conditions of high sitosterol accumulation, such as sitosterolemia.

Experimental Protocols

This section outlines generalized methodologies for key experiments used to investigate the mechanism of action of sitosterol.

In Vitro Micellar Solubilization Assay

Objective: To determine the effect of sitosterol on the micellar solubility of cholesterol.

Methodology:

-

Preparation of Model Bile Micelles:

-

Prepare a stock solution of mixed bile salts (e.g., sodium taurocholate and sodium glycocholate) and phospholipids (e.g., phosphatidylcholine) in a physiologically relevant buffer (e.g., phosphate-buffered saline, pH 7.4).

-

The molar ratio of bile salts to phospholipids should mimic physiological conditions (e.g., 4:1).

-

-

Solubilization of Sterols:

-

Add known amounts of radiolabeled cholesterol (e.g., [¹⁴C]-cholesterol) and varying concentrations of unlabeled sitosterol to separate aliquots of the micellar solution.

-

A control group will contain only radiolabeled cholesterol.

-

Incubate the mixtures at 37°C with gentle agitation for a sufficient time to reach equilibrium (e.g., 2-4 hours).

-

-

Separation of Micellar and Non-Micellar Fractions:

-

Separate the micellar-solubilized sterols from any precipitated, non-solubilized sterols by ultracentrifugation or ultrafiltration.

-

-

Quantification:

-

Measure the amount of radiolabeled cholesterol in the micellar fraction using liquid scintillation counting.

-

Calculate the percentage of cholesterol solubilized in the presence and absence of sitosterol.

-

Caption: Experimental workflow for in vitro micellar cholesterol solubility assay.

Caco-2 Cell Intestinal Absorption Model

Objective: To investigate the effect of sitosterol on cholesterol uptake and transport in a human intestinal cell line.

Methodology:

-

Cell Culture:

-

Culture Caco-2 cells on permeable supports (e.g., Transwell inserts) until they differentiate into a polarized monolayer with a well-defined brush border, mimicking the intestinal epithelium.

-

-

Preparation of Micellar Solutions:

-

Prepare micellar solutions containing radiolabeled cholesterol and varying concentrations of sitosterol, as described in the previous protocol.

-

-

Uptake and Transport Assay:

-

Add the micellar solutions to the apical (luminal) side of the Caco-2 cell monolayers.

-

Incubate for a defined period (e.g., 2-4 hours) at 37°C.

-

At the end of the incubation, collect the media from both the apical and basolateral (serosal) compartments.

-

Wash the cells extensively with a cold stop solution to remove non-internalized sterols.

-

-

Quantification:

-

Lyse the cells and measure the amount of cell-associated radiolabeled cholesterol.

-

Measure the amount of radiolabeled cholesterol in the basolateral medium to assess transport.

-

Analyze the results to determine the effect of sitosterol on cholesterol uptake and transepithelial transport.

-

Animal Models of Hypercholesterolemia

Objective: To evaluate the in vivo efficacy of sitosterol in lowering plasma cholesterol levels.

Methodology:

-

Animal Model Selection:

-

Use an appropriate animal model that develops hypercholesterolemia, such as rats, hamsters, or genetically modified mice (e.g., LDL receptor knockout mice).[6]

-

-

Diet and Treatment:

-

Feed the animals a high-cholesterol diet to induce hypercholesterolemia.

-

Divide the animals into a control group (receiving the high-cholesterol diet only) and a treatment group (receiving the high-cholesterol diet supplemented with a defined dose of sitosterol).

-

-

Study Duration and Sample Collection:

-

Maintain the diets for a specified period (e.g., 4-8 weeks).

-

Collect blood samples at baseline and at regular intervals throughout the study.

-

At the end of the study, euthanize the animals and collect tissues (e.g., liver, intestine) for further analysis.

-

-

Biochemical Analysis:

-

Measure plasma levels of total cholesterol, LDL cholesterol, HDL cholesterol, and triglycerides using standard enzymatic assays.

-

Analyze gene and protein expression of key cholesterol metabolism regulators (e.g., LDL receptor, HMG-CoA reductase, NPC1L1, ABCG5/G8) in the liver and intestine using techniques such as qRT-PCR and Western blotting.

-

Conclusion

The mechanism of action of sitosterol in lowering cholesterol is a well-documented and multi-faceted process. Its primary effect of inhibiting intestinal cholesterol absorption through micellar competition and modulation of sterol transporters is the cornerstone of its efficacy. The resulting decrease in cholesterol delivery to the liver initiates a cascade of events that ultimately leads to a reduction in circulating LDL cholesterol levels. The in-depth understanding of these mechanisms, supported by robust quantitative data and established experimental models, provides a strong foundation for the continued use of sitosterol in managing hypercholesterolemia and for the development of novel therapeutic strategies targeting intestinal cholesterol absorption. This technical guide serves as a comprehensive resource for professionals in the field, offering a detailed exploration of the science behind sitosterol's cholesterol-lowering properties.

References

- 1. consensus.app [consensus.app]

- 2. [Sitosterol in familial hyperlipoproteinemia type II. A randomized double-blind cross-over study] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. jptcp.com [jptcp.com]

- 4. Beneficial effects of β-sitosterol on type 1 cholecystokinin receptor dysfunction induced by elevated membrane cholesterol - PMC [pmc.ncbi.nlm.nih.gov]

- 5. tandfonline.com [tandfonline.com]

- 6. β-Sitosterol Reduces the Content of Triglyceride and Cholesterol in a High-Fat Diet-Induced Non-Alcoholic Fatty Liver Disease Zebrafish (Danio rerio) Model - PMC [pmc.ncbi.nlm.nih.gov]

- 7. sdiarticle1.in [sdiarticle1.in]

- 8. scielo.br [scielo.br]

- 9. Phytosterol ester constituents affect micellar cholesterol solubility in model bile - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. What is the mechanism of Sitosterol? [synapse.patsnap.com]

- 11. Effect of micellar beta-sitosterol on cholesterol metabolism in CaCo-2 cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Beta-sitosterol: Health Benefits, Side Effects, Uses, Dose & Precautions [rxlist.com]

The Anti-Inflammatory Potency of Sitosterol: A Deep Dive into Signaling Pathway Modulation

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

Sitosterol, a prominent phytosterol found in a variety of plant-based foods, has garnered significant attention for its diverse pharmacological activities, most notably its potent anti-inflammatory effects. This technical guide provides a comprehensive overview of the molecular mechanisms underlying the anti-inflammatory properties of sitosterol, with a specific focus on its modulation of key signaling pathways. We delve into the intricate interplay between sitosterol and critical inflammatory cascades, including the Nuclear Factor-kappa B (NF-κB), Mitogen-Activated Protein Kinase (MAPK), and Janus Kinase/Signal Transducer and Activator of Transcription (JAK/STAT) pathways. Furthermore, we explore its influence on Toll-like Receptor (TLR) signaling and the activation of Peroxisome Proliferator-Activated Receptor-gamma (PPARγ). This document is intended to serve as a detailed resource for researchers, scientists, and drug development professionals, providing in-depth information on experimental protocols, quantitative data on sitosterol's efficacy, and visual representations of the signaling pathways involved to facilitate a deeper understanding and guide future research in the development of novel anti-inflammatory therapeutics.

Introduction

Chronic inflammation is a significant contributing factor to the pathogenesis of numerous diseases, including cardiovascular diseases, neurodegenerative disorders, and cancer. The pursuit of novel anti-inflammatory agents with high efficacy and minimal side effects is a paramount goal in drug discovery. Sitosterol has emerged as a promising natural compound with well-documented anti-inflammatory properties. This guide synthesizes the current scientific knowledge on how sitosterol exerts its anti-inflammatory effects at the molecular level, providing a robust framework for its potential therapeutic applications.

Core Anti-Inflammatory Signaling Pathways Modulated by Sitosterol

Sitosterol orchestrates its anti-inflammatory effects by intervening in several key signaling cascades that are central to the inflammatory response. The primary pathways modulated by sitosterol include:

-

Nuclear Factor-kappa B (NF-κB) Signaling Pathway: A pivotal regulator of inflammatory gene expression.

-

Mitogen-Activated Protein Kinase (MAPK) Signaling Pathway: Comprising ERK, JNK, and p38, this pathway is crucial for cellular responses to a variety of external stimuli, including inflammatory signals.

-

Toll-like Receptor (TLR) Signaling: Acting as frontline sensors of pathogen-associated molecular patterns (PAMPs), TLRs initiate the innate immune response.

-

Peroxisome Proliferator-Activated Receptor-gamma (PPARγ) Signaling: A nuclear receptor that plays a key role in the regulation of inflammation and metabolism.

-

Janus Kinase/Signal Transducer and Activator of Transcription (JAK/STAT) Pathway: A critical signaling cascade for a wide array of cytokines and growth factors.

The subsequent sections will explore each of these pathways in detail, presenting quantitative data, experimental methodologies, and visual diagrams to elucidate the modulatory actions of sitosterol.

Modulation of the NF-κB Signaling Pathway

The NF-κB pathway is a cornerstone of the inflammatory process, controlling the transcription of numerous pro-inflammatory genes, including those encoding cytokines, chemokines, and adhesion molecules. In its inactive state, NF-κB is sequestered in the cytoplasm by its inhibitory protein, IκB. Upon stimulation by inflammatory signals, such as lipopolysaccharide (LPS), IκB is phosphorylated by the IκB kinase (IKK) complex, leading to its ubiquitination and subsequent degradation. This allows NF-κB to translocate to the nucleus and initiate the transcription of target genes.

β-sitosterol has been shown to effectively suppress the activation of the NF-κB pathway.[1][2] Studies have demonstrated that β-sitosterol treatment can inhibit the LPS-induced phosphorylation and degradation of IκB, thereby preventing the nuclear translocation of the NF-κB p65 subunit.[2] This inhibition leads to a significant reduction in the expression of pro-inflammatory mediators.[2][3]

References

- 1. β-Sitosterol Suppresses Lipopolysaccharide-Induced Inflammation and Lipogenesis Disorder in Bovine Mammary Epithelial Cells [mdpi.com]

- 2. β-Sitosterol Alleviates Inflammatory Response via Inhibiting the Activation of ERK/p38 and NF-κB Pathways in LPS-Exposed BV2 Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 3. benchchem.com [benchchem.com]

The Pivotal Role of Sitosterol in Plant Development: A Technical Guide

For: Researchers, Scientists, and Drug Development Professionals

Abstract

Sitosterol, a major phytosterol in plants, plays a multifaceted role that extends far beyond its structural function in cell membranes. It is a key precursor to the brassinosteroid (BR) class of plant hormones, which regulate a wide array of developmental processes, including cell elongation, division, and differentiation. Furthermore, sitosterol and its derivatives are integral to modulating membrane fluidity and permeability, influencing the activity of membrane-associated proteins and transport processes. Emerging evidence also points to a direct role for sitosterol in signaling pathways, independent of its conversion to brassinosteroids, impacting gene expression and responses to both biotic and abiotic stresses. This technical guide provides an in-depth exploration of the biological functions of sitosterol in plant development, presenting quantitative data, detailed experimental protocols, and visual representations of key pathways to serve as a comprehensive resource for the scientific community.

Introduction: The Significance of Sitosterol in Plant Biology

Phytosterols are a diverse group of steroid molecules essential for the life of higher plants. Among these, β-sitosterol is one of the most abundant and functionally significant. Its roles are broadly categorized into two main areas: structural and signaling. Structurally, sitosterol is a crucial component of cellular membranes, where it modulates fluidity and integrity, thereby affecting the function of membrane-bound enzymes and transporters.[1][2] In its signaling capacity, sitosterol serves as the precursor for the biosynthesis of brassinosteroids, a class of phytohormones with profound effects on plant growth and development.[1][3] Moreover, fluctuations in sitosterol levels and its ratio to other sterols, such as campesterol and stigmasterol, are critical for developmental processes like embryogenesis, vascular development, and reproductive success.[4][5][6] Recent research has also highlighted a brassinosteroid-independent signaling role for sitosterol, implicating it in the regulation of gene expression and responses to environmental cues.[5][7][8]

Data Presentation: Quantitative Analysis of Sitosterol and its Developmental Impact

The precise regulation of sitosterol levels is critical for normal plant development. Genetic mutations affecting the biosynthesis of sitosterol and other phytosterols lead to a range of developmental phenotypes. The following tables summarize the quantitative data on sterol composition and the resulting phenotypic changes in various Arabidopsis thaliana mutants.

Table 1: Sterol Composition in Wild-Type and Sterol Biosynthesis Mutants of Arabidopsis thaliana

| Sterol | smt1-1 | fk-X224 | fk-J79 | hyd2 | hyd1 | dim/dwf1 | cvp1-3 |

| 24-Methylenecholesterol | 2.50 | U/T | – | – | – | 30.7/T | 25.2 |

| Campesterol | 1.31 | T/13.1 | 0.51 | 0.00 | 0.12 | 0.09 | 3.59 |

| Isofucosterol | 1.86 | U/T | – | – | – | 53.0 | 1.06 |

| Sitosterol | 0.57 | 0.77 | 0.50 | 0.04 | 0.02 | 0.06 | 0.29 |

| Stigmasterol | – | 1.18 | – | 3.22 | 1.82 | 0.31 | 0.51 |

| Cholesterol | 5.42 | 1.87 | – | – | – | 0.43 | 3.53 |

| Data represents the mutant/wild-type ratio of endogenous sterol levels. Data compiled from Diener et al. (2000), Schrick et al. (2000), Jang et al. (2000), Souter et al. (2002), Klahre et al. (1998), and Carland et al. (2002).[4] | |||||||

| (T = trace; U = undetected; – = no data) |

Table 2: Sterol Composition in cvp1 and smt3 Single and Double Mutants of Arabidopsis thaliana

| Sterol | Wild Type (μg g⁻¹ FW) | cvp1 (μg g⁻¹ FW) | smt3 (μg g⁻¹ FW) | cvp1 smt3 (μg g⁻¹ FW) |

| 24-Methylene lophenol | 0.1 | 0.2 | 0.1 | 1.2 |

| 24-Ethylidene lophenol | 0.1 | 0.0 | 0.1 | 0.0 |

| Campesterol | 22.8 | 66.2 | 22.8 | 100.9 |

| Sitosterol | 120.9 | 37.9 | 120.9 | 3.6 |

| Stigmasterol | 10.3 | 2.5 | 10.3 | 0.2 |

| Values are given in μg g⁻¹ fresh weight. Data from Carland et al. (2010).[5][9] |

Table 3: Phenotypic Characteristics of Selected Arabidopsis thaliana Sterol Biosynthesis Mutants

| Mutant | Gene | Phenotype | Hypocotyl Length (Dark-grown) | Root Length | Fertility | Reference |

| smt1 | SMT1 | Dwarfism, abnormal root cell shape, reduced fertility | Reduced | Severely reduced | Reduced | Diener et al., 2000 |

| fk (fackel) | FK | Severe dwarfism, abnormal embryogenesis, supernumerary cotyledons, stunted roots | Severely reduced | Stunted | Sterile | Schrick et al., 2000[9][10]; Jang et al., 2000[1] |

| dwf1/dim | DWF1 | Dwarfism, dark-green leaves, reduced fertility | Reduced | Reduced | Reduced | Feldmann et al., 1989; Takahashi et al., 1995 |

| cvp1 | SMT2 | Aberrant cotyledon vein patterning, serrated floral organs, reduced stature | Slightly reduced | Normal | Reduced | Carland et al., 2002 |

| smt2 smt3 | SMT2/SMT3 | Severe dwarfism, defective root growth, loss of apical dominance, sterility | Severely reduced | Severely reduced | Sterile | Carland et al., 2010[5][8][9] |

Signaling Pathways and Molecular Mechanisms

Sitosterol's influence on plant development is mediated through complex signaling networks. These include its role as a precursor in the brassinosteroid pathway and its involvement in brassinosteroid-independent signaling.

Sitosterol Biosynthesis and the Brassinosteroid Pathway

Sitosterol is synthesized from cycloartenol through a series of enzymatic reactions. A key branch point in this pathway determines the ratio of campesterol to sitosterol, which is critical for balancing growth-promoting brassinosteroid synthesis with the structural requirements of membranes. The enzyme STEROL METHYLTRANSFERASE 2 (SMT2) plays a crucial role in this partitioning.[6]

References

- 1. A critical role of sterols in embryonic patterning and meristem programming revealed by the fackel mutants of Arabidopsis thaliana - PMC [pmc.ncbi.nlm.nih.gov]

- 2. The Arabidopsis E3 SUMO Ligase SIZ1 Regulates Plant Growth and Drought Responses - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Arabidopsis Mutants Reveal Multiple Roles for Sterols in Plant Development - PMC [pmc.ncbi.nlm.nih.gov]

- 4. The Sterol Methyltransferases SMT1, SMT2, and SMT3 Influence Arabidopsis Development through Nonbrassinosteroid Products - PMC [pmc.ncbi.nlm.nih.gov]

- 5. DSpace [repository.upenn.edu]

- 6. Nodulation Phenotypes of Gibberellin and Brassinosteroid Mutants of Pea - PMC [pmc.ncbi.nlm.nih.gov]

- 7. The sterol methyltransferases SMT1, SMT2, and SMT3 influence Arabidopsis development through nonbrassinosteroid products - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. FACKEL is a sterol C-14 reductase required for organized cell division and expansion in Arabidopsis embryogenesis - PMC [pmc.ncbi.nlm.nih.gov]

- 9. FACKEL is a sterol C-14 reductase required for organized cell division and expansion in Arabidopsis embryogenesis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

The Immunomodulatory Role of Sitosterol: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Sitosterol, a prominent phytosterol found in a variety of plant-based foods, has garnered significant scientific interest for its diverse pharmacological activities. This technical guide provides an in-depth exploration of the immunomodulatory properties of sitosterol, with a particular focus on its anti-inflammatory effects. Drawing from a comprehensive review of preclinical and in vitro studies, this document elucidates the molecular mechanisms by which sitosterol modulates immune responses, its impact on key signaling pathways, and its effects on various immune cell populations. Quantitative data from key studies are summarized in structured tables for comparative analysis. Detailed experimental protocols are provided to facilitate the replication and further investigation of these findings. Furthermore, signaling pathways and experimental workflows are visually represented through diagrams generated using the DOT language. This guide is intended to serve as a valuable resource for researchers, scientists, and drug development professionals investigating the therapeutic potential of sitosterol in immune-mediated diseases.

Introduction

Phytosterols are naturally occurring compounds structurally similar to cholesterol that are integral components of plant cell membranes. Among these, β-sitosterol is one of the most abundant and well-studied. A growing body of evidence suggests that sitosterol possesses significant immunomodulatory and anti-inflammatory properties, making it a compelling candidate for further investigation as a therapeutic agent.[1][2][3] Its ability to influence the intricate network of immune cells and signaling molecules highlights its potential in the management of inflammatory and autoimmune conditions. This document aims to provide a detailed technical overview of the current understanding of sitosterol's role in immune modulation.

Effects of Sitosterol on Immune Cells

Sitosterol exerts its immunomodulatory effects by influencing a variety of immune cells, including macrophages, lymphocytes, and microglia.

Macrophages

Macrophages play a critical role in both innate and adaptive immunity, and their polarization into pro-inflammatory (M1) or anti-inflammatory (M2) phenotypes is a key determinant of the immune response. Sitosterol has been shown to modulate macrophage polarization, promoting a shift from the M1 to the M2 phenotype.[4][5] This is characterized by a decrease in the expression of M1 markers such as iNOS and CD86, and an increase in M2 markers like Arginase-1 and CD206.[5] This shift is crucial for the resolution of inflammation.

Lymphocytes

Sitosterol has been observed to influence lymphocyte proliferation and activity. Studies have shown that β-sitosterol and its glucoside can enhance the in vitro proliferative response of T-cells.[6] Furthermore, in vivo studies have demonstrated an increase in lymphocyte production in mice administered with β-sitosterol.[7] This suggests a potential role for sitosterol in modulating adaptive immune responses.

Microglia

As the resident immune cells of the central nervous system, microglia are key players in neuroinflammation. Sitosterol has been shown to exert anti-inflammatory effects on microglia by inhibiting the production of pro-inflammatory mediators.[8] This suggests its potential therapeutic value in neuroinflammatory and neurodegenerative diseases.

Modulation of Cytokine Production

A primary mechanism through which sitosterol exerts its immunomodulatory effects is by regulating the production of cytokines, the signaling molecules of the immune system.

Pro-inflammatory Cytokines

Sitosterol has been consistently shown to suppress the production of pro-inflammatory cytokines. Numerous studies have reported its ability to reduce the levels of tumor necrosis factor-alpha (TNF-α), interleukin-6 (IL-6), and interleukin-1β (IL-1β) in various experimental models.[8][9][10][11] This inhibitory effect on key inflammatory mediators is a cornerstone of its anti-inflammatory activity.

Anti-inflammatory Cytokines

In addition to suppressing pro-inflammatory cytokines, sitosterol can also enhance the production of anti-inflammatory cytokines. Notably, it has been found to increase the levels of interleukin-10 (IL-10), a potent anti-inflammatory cytokine that plays a crucial role in immune regulation and the suppression of inflammatory responses.[4][5]

Key Signaling Pathways Modulated by Sitosterol

Sitosterol's influence on immune responses is mediated through its interaction with several key intracellular signaling pathways.

NF-κB Signaling Pathway

The Nuclear Factor-kappa B (NF-κB) pathway is a central regulator of inflammation. Sitosterol has been demonstrated to inhibit the activation of the NF-κB pathway.[8][11][12][13] It achieves this by preventing the degradation of IκB, the inhibitory protein of NF-κB, thereby blocking the translocation of NF-κB into the nucleus and subsequent transcription of pro-inflammatory genes.[8]

MAPK Signaling Pathway

The Mitogen-Activated Protein Kinase (MAPK) signaling pathway is another critical regulator of inflammation and other cellular processes. Sitosterol has been shown to inhibit the phosphorylation of key MAPK proteins, including p38 and ERK.[8][10] By downregulating the MAPK pathway, sitosterol further contributes to the suppression of inflammatory responses.

Quantitative Data on the Immunomodulatory Effects of Sitosterol

The following tables summarize quantitative data from various studies, providing a clear overview of sitosterol's impact on different immunological parameters.

Table 1: Effect of β-Sitosterol on Pro-inflammatory Cytokine Production

| Cell/Animal Model | Stimulant | Sitosterol Concentration/Dose | Cytokine | % Inhibition / Reduction | Reference |

| BV2 Microglial Cells | LPS (100 ng/mL) | 25 µM | TNF-α mRNA | Significant Inhibition | [8] |

| BV2 Microglial Cells | LPS (100 ng/mL) | 25 µM | IL-6 mRNA | Significant Inhibition | [8] |

| Human Umbilical Vein Endothelial Cells (HUVECs) | LPS | Not specified | TNF-α | Decreased expression and secretion | [10] |

| Human Umbilical Vein Endothelial Cells (HUVECs) | LPS | Not specified | IL-6 | Decreased expression and secretion | [10] |

| Human Umbilical Vein Endothelial Cells (HUVECs) | LPS | Not specified | IL-1β | Decreased secretion | [10] |

| Adipocytes of Type 2 Diabetic Rats | High-fat diet and sucrose | 20 mg/kg b.wt | TNF-α (serum) | Restored to normal levels | [11] |

| Adipocytes of Type 2 Diabetic Rats | High-fat diet and sucrose | 20 mg/kg b.wt | IL-6 (serum) | Restored to normal levels | [11] |

| Collagen-Induced Arthritis (CIA) Mice | Collagen | 50 mg/kg | IL-1β (serum) | Decreased | [4] |

| Collagen-Induced Arthritis (CIA) Mice | Collagen | 50 mg/kg | IL-6 (serum) | Decreased | [4] |

| Collagen-Induced Arthritis (CIA) Mice | Collagen | 50 mg/kg | IL-12 (serum) | Decreased | [4] |

Table 2: Effect of β-Sitosterol on Anti-inflammatory Cytokine Production

| Cell/Animal Model | Stimulant | Sitosterol Concentration/Dose | Cytokine | % Increase / Upregulation | Reference |

| Collagen-Induced Arthritis (CIA) Mice | Collagen | 50 mg/kg | IL-10 (serum) | Increased | [4] |

| M2-polarized Bone Marrow-Derived Macrophages (BMDMs) | - | 25 µM | IL-10 | 107.4% increase | [5] |

Table 3: Effect of β-Sitosterol on Immune Cell Proliferation and Activity

| Cell Type | Assay | Sitosterol Concentration/Dose | Effect | % Change | Reference |

| Human Peripheral Blood Lymphocytes | T-cell proliferation (PHA-stimulated) | Femtogram level | Enhanced proliferation | Several-fold enhancement | [6] |

| Murine Macrophages | Cell proliferation (LPS-stimulated) | 8 µM | Reduced proliferation | 62% reduction | [14] |

| Mice | Lymphocyte production | 200-1000 mg/kg | Increased production | Not specified | [7] |

Table 4: Effect of β-Sitosterol on Inflammatory Markers in Animal Models

| Animal Model | Inflammatory Condition | Sitosterol Dose | Parameter | % Inhibition / Reduction | Reference |

| Rat | Paw Edema | 50 mg/kg | Edema | 51% inhibition | [15] |

| Rat | Paw Edema | 100 mg/kg | Edema | 63% inhibition | [15] |

| Rat | Paw Edema | 200 mg/kg | Edema | 70% inhibition | [15] |

| Mouse | Ear Edema | Not specified | Inflammation | 75% mean inhibition | [15] |

| Rat | Pleurisy Assay | Not specified | Pleural Exudate Volume | 46% reduction | [15] |

Experimental Protocols

This section provides detailed methodologies for key experiments cited in this guide to allow for replication and further investigation.

Cell Culture and Treatment

-

Cell Lines: BV2 murine microglial cells, Human Umbilical Vein Endothelial Cells (HUVECs), and bone marrow-derived macrophages (BMDMs) are commonly used.

-

Culture Conditions: Cells are typically cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and antibiotics (penicillin/streptomycin) at 37°C in a humidified atmosphere of 5% CO2.[8]

-

Sitosterol Preparation: β-sitosterol is often dissolved in dimethyl sulfoxide (DMSO) to create a stock solution, which is then diluted in the culture medium to the desired final concentrations.

-

Treatment Protocol: Cells are generally pre-treated with various concentrations of β-sitosterol for a specific duration (e.g., 1 hour) before being stimulated with an inflammatory agent like lipopolysaccharide (LPS).[8]

Cytokine Measurement

-

Enzyme-Linked Immunosorbent Assay (ELISA): Supernatants from cell cultures or serum from animal models are collected to measure the concentration of specific cytokines (e.g., TNF-α, IL-6, IL-1β, IL-10) using commercially available ELISA kits according to the manufacturer's instructions.[4][8]

-

Quantitative Real-Time PCR (qRT-PCR): Total RNA is extracted from cells, and reverse transcription is performed to synthesize cDNA. qRT-PCR is then used to quantify the mRNA expression levels of target cytokine genes, with a housekeeping gene (e.g., GAPDH) used for normalization.[8]

Western Blot Analysis for Signaling Pathway Proteins

-

Protein Extraction: Cells are lysed to extract total protein.

-

SDS-PAGE and Transfer: Protein samples are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and then transferred to a polyvinylidene difluoride (PVDF) membrane.

-

Immunoblotting: The membrane is blocked and then incubated with primary antibodies specific for the target proteins (e.g., phosphorylated and total forms of NF-κB p65, IκBα, p38, ERK).

-

Detection: After incubation with a horseradish peroxidase (HRP)-conjugated secondary antibody, the protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.[8]

In Vivo Animal Studies

-

Animal Models: Common models include lipopolysaccharide (LPS)-induced inflammation, collagen-induced arthritis (CIA) in mice, and high-fat diet-induced diabetic rats.

-

Administration of Sitosterol: β-sitosterol is typically administered orally or via intraperitoneal injection at specified doses.

-

Assessment of Inflammation: Inflammatory parameters such as paw edema (measured with a plethysmometer), ear thickness, and histopathological analysis of tissues are evaluated.

-

Biochemical Analysis: Blood and tissue samples are collected for the analysis of cytokine levels, immune cell populations, and other relevant biomarkers.[4][11][15]

Visualizations of Signaling Pathways and Workflows

The following diagrams, created using the DOT language, illustrate key signaling pathways and experimental workflows discussed in this guide.

Caption: Sitosterol inhibits the NF-κB signaling pathway.

Caption: Sitosterol inhibits the MAPK signaling pathway.

Caption: Experimental workflow for macrophage polarization.

Conclusion

Sitosterol demonstrates significant immunomodulatory and anti-inflammatory properties, primarily through the suppression of pro-inflammatory cytokines and the promotion of an anti-inflammatory M2 macrophage phenotype. Its mechanisms of action involve the inhibition of key inflammatory signaling pathways, namely NF-κB and MAPKs. The quantitative data and experimental protocols presented in this guide provide a solid foundation for further research into the therapeutic potential of sitosterol for a range of inflammatory and autoimmune diseases. Future clinical trials are warranted to translate these promising preclinical findings into effective therapies for human diseases.[2]

References

- 1. The role of phytosterols and phytosterolins in immune modulation: a review of the past 10 years - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. tandfonline.com [tandfonline.com]

- 3. Molecular Mechanism of β-Sitosterol and its Derivatives in Tumor Progression - PMC [pmc.ncbi.nlm.nih.gov]

- 4. β-Sitosterol modulates macrophage polarization and attenuates rheumatoid inflammation in mice - PMC [pmc.ncbi.nlm.nih.gov]

- 5. β-Sitosterol modulates macrophage polarization and attenuates rheumatoid inflammation in mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. beta-Sitosterol and beta-sitosterol glucoside stimulate human peripheral blood lymphocyte proliferation: implications for their use as an immunomodulatory vitamin combination - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Cell protection induced by beta-sitosterol: inhibition of genotoxic damage, stimulation of lymphocyte production, and determination of its antioxidant capacity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. β-Sitosterol Alleviates Inflammatory Response via Inhibiting the Activation of ERK/p38 and NF-κB Pathways in LPS-Exposed BV2 Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 9. pubs.acs.org [pubs.acs.org]

- 10. β-Sitosterol Suppresses LPS-Induced Cytokine Production in Human Umbilical Vein Endothelial Cells via MAPKs and NF-κB Signaling Pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 11. β-Sitosterol Circumvents Obesity Induced Inflammation and Insulin Resistance by down-Regulating IKKβNF-κB and JNK Signaling Pathway in Adipocytes of Type 2 Diabetic Rats – MAHER [maher.ac.in]

- 12. researchgate.net [researchgate.net]

- 13. β-Sitosterol Enhances Lung Epithelial Cell Permeability by Suppressing the NF-κB Signaling Pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Effect of vitamin D and β-sitosterol on immune function of macrophages - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. EVALUATION OF THE ANTI-INFLAMMATORY CAPACITY OF BETA-SITOSTEROL IN RODENT ASSAYS - PMC [pmc.ncbi.nlm.nih.gov]

Intestinal absorption and metabolism of sitosterols

An In-depth Technical Guide on the Intestinal Absorption and Metabolism of Sitosterols

Audience: Researchers, scientists, and drug development professionals.

Executive Summary

This compound, the most abundant plant sterols (phytosterols), are structurally similar to cholesterol and play a significant role in human lipid metabolism, primarily by inhibiting the intestinal absorption of cholesterol.[1] This technical guide provides a comprehensive overview of the molecular mechanisms governing the intestinal absorption, intracellular trafficking, and metabolism of this compound. We delve into the key transport proteins that regulate sterol flux across the enterocyte brush border membrane, the enzymatic processes within the enterocyte, and the quantitative aspects of sitosterol bioavailability. Furthermore, this document details common experimental protocols for measuring sterol absorption and presents key signaling and metabolic pathways visualized through schematic diagrams.

The Multi-Step Process of Intestinal Sterol Absorption

The absorption of dietary sterols, including sitosterol and cholesterol, is a complex, multi-step process occurring primarily in the proximal small intestine. The overall efficiency of sterol absorption is determined by the net balance between the influx of sterols from the intestinal lumen into the enterocyte and the efflux of sterols from the enterocyte back into the lumen.[2]

The process begins with the emulsification of dietary fats and the solubilization of sterols into mixed micelles, which are aggregates formed by bile salts, phospholipids, and monoacylglycerides.[2][3] These micelles act as transport vehicles, delivering the sterols across the unstirred water layer to the apical brush border membrane of the enterocytes.[2] Once at the cell surface, sterol molecules are taken up into the enterocyte, a process mediated by specific membrane proteins.

Key Molecular Players in Sitosterol Transport and Metabolism

The selective and limited absorption of sitosterol compared to cholesterol is orchestrated by a sophisticated interplay of transporters and enzymes at the enterocyte level.

Niemann-Pick C1-Like 1 (NPC1L1): The Sterol Influx Transporter

Niemann-Pick C1-Like 1 (NPC1L1) is a polytopic transmembrane protein located at the apical membrane of enterocytes that is critical for the uptake of both cholesterol and non-cholesterol sterols from the intestinal lumen.[4][5] The widely held model suggests that NPC1L1 facilitates sterol uptake into the cell via a clathrin/AP2-mediated endocytic process.[6][7] The pharmacological inhibitor ezetimibe, used to treat hypercholesterolemia, directly targets NPC1L1, blocking its internalization and thereby inhibiting sterol absorption.[6][8] Studies in mice have shown that ezetimibe treatment significantly decreases sitosterol uptake into the liver and small intestine, reducing plasma sitosterol levels by over 80%.[8]

ABCG5/ABCG8: The Sterol Efflux Pump

The ATP-binding cassette (ABC) transporters ABCG5 and ABCG8 form an obligate heterodimer that functions as a sterol efflux pump.[9][10] Localized at the brush border membrane of enterocytes and the canalicular membrane of hepatocytes, ABCG5/G8 actively transports sterols, with a preference for plant sterols like sitosterol, from the cell back into the intestinal lumen or into the bile.[11][12][13] This efflux mechanism is a primary reason for the low absorption of this compound in healthy individuals.[12] Mutations in either the ABCG5 or ABCG8 gene lead to sitosterolemia, a rare genetic disorder characterized by hyperabsorption and accumulation of plant sterols in the blood and tissues.[11][13][14]

Acyl-CoA:Cholesterol Acyltransferase 2 (ACAT2): Intracellular Esterification

Once inside the enterocyte, free sterols can be esterified by Acyl-CoA:Cholesterol Acyltransferase 2 (ACAT2), an enzyme located in the endoplasmic reticulum.[15][16] ACAT2 catalyzes the formation of cholesteryl esters from cholesterol and fatty acids. These esters are more hydrophobic than free cholesterol and are subsequently packaged into the core of chylomicrons for transport into the lymph.[15] Crucially, ACAT2 shows a strong substrate preference for cholesterol over sitosterol.[15][17] The CoA-dependent esterification rate of cholesterol is estimated to be at least 60 times greater than that of β-sitosterol.[18] This inefficient esterification of sitosterol is a key factor limiting its incorporation into chylomicrons and subsequent systemic absorption, favoring its efflux back into the lumen via ABCG5/G8.[15][18]

Quantitative Analysis of Sitosterol Absorption and Efficacy

The intestinal absorption of sitosterol is significantly lower than that of cholesterol. This differential absorption is central to its cholesterol-lowering effect.

Table 1: Comparative Absorption Rates of Dietary Sterols in Humans

| Sterol | Absorption Rate in Healthy Volunteers (%) | Absorption Rate in Sitosterolemia Patients (%) | Data Source |

| Cholesterol | 43 ± 3% to 54% | 53 ± 4% | [19][20][21] |

| Campesterol | 16 ± 3% | 24 ± 4% | [21] |

| β-Sitosterol | ~5% or less | 16 ± 1% | [19][20][21][22] |

| Sitostanol | 0.04% | Not Reported | [23] |

Table 2: Efficacy of β-Sitosterol Supplementation on Plasma Cholesterol Levels

| Study Type | Intervention | Total Cholesterol Reduction | LDL Cholesterol Reduction | Data Source |

| Human Clinical Trials | β-sitosterol supplementation | ~9–13% | ~15–20% | [[“]] |

| Human Combination Therapy | Statin + β-sitosterol | ~27–29% (combined) | ~35–37% (combined) | [[“]] |

| Rat Study | 5x hydrophilic β-sitosterol derivative | Not Reported | 32.9% reduction in cholesterol uptake | [25] |

Intracellular Metabolism and Fate of Absorbed this compound

The small fraction of sitosterol that is absorbed undergoes limited metabolism. Approximately 20% of the absorbed β-sitosterol can be converted to the primary bile acids, cholic and chenodeoxycholic acid, in the liver.[19][20] The majority, however, is rapidly excreted back into the bile as free sterol, a process more rapid than that of cholesterol.[19][20] Unlike cholesterol, there is no evidence of endogenous synthesis of β-sitosterol in humans.[19][20]

Visualizing Intestinal Sitosterol Pathways

The following diagrams illustrate the key molecular events and relationships in sitosterol absorption and metabolism.

Caption: Key steps in the absorption and metabolism of sitosterol within an intestinal enterocyte.

Caption: Core molecular machinery regulating sterol flux across the intestinal enterocyte.

Caption: Competitive inhibition of cholesterol absorption by sitosterol in the intestinal lumen.

Experimental Protocols for Measuring Sterol Absorption

Several methods are employed to quantify intestinal sterol absorption in both clinical and preclinical settings. Each has distinct advantages and limitations.[26]

Sterol Balance Method

This classic method involves the precise measurement of sterol intake and fecal excretion over a defined period while a subject is in a metabolic steady state.[27]

-

Protocol Outline:

-

Dietary Control: Subjects consume a controlled diet with a known amount of cholesterol and sitosterol for a stabilization period.

-

Fecal Collection: Complete fecal samples are collected for several consecutive days.

-

Correction for Losses: A non-absorbable marker, such as radio-labeled β-sitosterol or chromic oxide, is administered to correct for incomplete fecal recovery.[21][28]

-

Sterol Extraction & Analysis: Lipids are extracted from homogenized fecal samples and diet aliquots. Neutral sterols are analyzed using gas-liquid chromatography (GLC) or gas chromatography-mass spectrometry (GC-MS).

-

Calculation: Absorption (%) is calculated as: [(Sterol Intake - Fecal Sterol Excretion) / Sterol Intake] * 100.

-

Isotope-Based Methods

These techniques use stable or radioactive isotopes to trace the fate of ingested sterols and are generally simpler for human studies than the rigorous balance method.[26]

-

Dual Stable Isotope Method: This is a gold-standard method for measuring fractional cholesterol absorption.[29]

-

Tracer Administration: An oral tracer (e.g., deuterium-labeled cholesterol, D₇-cholesterol) is given simultaneously with an intravenous tracer (e.g., ¹³C-labeled cholesterol).[29]

-

Plasma Sampling: Blood samples are collected over several days.

-

Isotope Ratio Analysis: The ratio of the oral to the intravenous tracer is measured in the plasma using GC-MS.

-

Calculation: The ratio of the two isotopes in plasma directly reflects the fraction of the oral dose that was absorbed into the circulation.

-

-

Fecal Disappearance Method: This method calculates absorption based on the disappearance of a labeled sterol relative to a non-absorbable marker.[21]

-

Tracer Administration: A mixture of deuterium-labeled sterols (e.g., [²H₆]cholesterol, [²H₃]sitosterol) is given with a non-absorbable marker (e.g., [²H₄]sitostanol).[21]

-

Fecal Collection: Feces are collected for 2-3 days.

-

Mass Spectrometry: The enrichment of the labeled sterols and the marker is determined in the feces by GC-MS.

-

Calculation: Absorption is calculated from the ratio of the absorbed sterol to the non-absorbable marker in the feces compared to the ratio in the administered dose.

-

In Vitro Caco-2 Cell Model

Differentiated Caco-2 cells, a human colon adenocarcinoma cell line, form a polarized monolayer that serves as a valuable in vitro model for the intestinal barrier.

-

Protocol Outline:

-

Cell Culture: Caco-2 cells are cultured on semi-permeable filter supports until they differentiate into a polarized monolayer resembling enterocytes.

-

Micelle Preparation: Labeled sterols (e.g., [¹⁴C]cholesterol) are incorporated into mixed micelles containing bile salts and phospholipids.

-

Uptake Assay: The micellar solution is added to the apical side of the Caco-2 monolayer. After incubation, the cells are washed extensively.

-

Quantification: Cells are lysed, and the amount of cell-associated radioactivity is measured by scintillation counting to determine sterol uptake.[5]

-

Gene/Protein Expression: RNA or protein can be extracted to study the effects of sterol exposure on the expression of transporters like NPC1L1 or enzymes like ACAT2.[5][30]

-

Caption: A typical experimental workflow for measuring fractional cholesterol absorption in humans.

Conclusion

The intestinal handling of this compound is a tightly regulated process designed to limit their entry into the body. The low bioavailability of sitosterol is a direct consequence of the coordinated actions of the influx transporter NPC1L1, the highly efficient efflux pump ABCG5/G8, and the preferential esterification of cholesterol by ACAT2. This elegant molecular mechanism not only protects the body from accumulating excessive xenosterols but also forms the basis for the therapeutic use of plant sterols in managing hypercholesterolemia. A thorough understanding of these pathways and the experimental methods used to probe them is essential for researchers and drug development professionals working to modulate lipid absorption and metabolism.

References

- 1. researchgate.net [researchgate.net]

- 2. avys.omu.edu.tr [avys.omu.edu.tr]

- 3. Balancing Cholesterol Synthesis and Absorption in the Gastrointestinal Tract - PMC [pmc.ncbi.nlm.nih.gov]

- 4. The role of Niemann-Pick C1 – Like 1 (NPC1L1) in intestinal sterol absorption - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. The cholesterol absorption inhibitor ezetimibe acts by blocking the sterol-induced internalization of NPC1L1 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. ClinPGx [clinpgx.org]

- 8. ahajournals.org [ahajournals.org]

- 9. Sterolins ABCG5 and ABCG8: regulators of whole body dietary sterols - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. Recent Advances in the Critical Role of the Sterol Efflux Transporters ABCG5/G8 in Health and Disease - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Efficacy and safety of sitosterol in the management of blood cholesterol levels - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Association of ABCG5 and ABCG8 Transporters with Sitosterolemia - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Emerging roles of the intestine in control of cholesterol metabolism - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Cholesterol esterification by ACAT2 is essential for efficient intestinal cholesterol absorption: evidence from thoracic lymph duct cannulation - PMC [pmc.ncbi.nlm.nih.gov]